1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine

Description

Systematic Nomenclature and Structural Identification

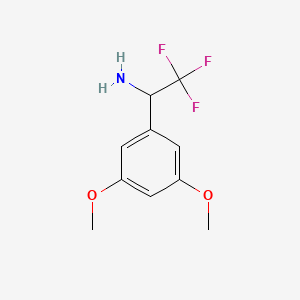

The IUPAC name for this compound, 1-(3,5-dimethoxyphenyl)-2,2,2-trifluoroethanamine , precisely describes its molecular architecture. The core structure consists of a benzene ring substituted with two methoxy groups at the 3- and 5-positions, linked to a trifluoroethylamine chain (–CF₃CH₂NH₂). The molecular formula is C₁₀H₁₂F₃NO₂ , with a molecular weight of 235.20 g/mol . Key identifiers include the SMILES notation COC1=CC(=CC(=C1)C(C(F)(F)F)N)OC and the InChI key CZDLNNOZLPYHOG-UHFFFAOYSA-N , which encode its connectivity and stereochemical features.

A structural analysis reveals that the methoxy groups (–OCH₃) donate electron density to the aromatic ring via resonance, while the trifluoromethyl group (–CF₃) exerts a strong electron-withdrawing inductive effect. This combination creates a polarized electronic environment that influences reactivity and intermolecular interactions. The amine group (–NH₂) at the β-position relative to the trifluoromethyl group further enhances the molecule’s potential for hydrogen bonding and chiral recognition.

| Property | Value |

|---|---|

| IUPAC Name | 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethanamine |

| Molecular Formula | C₁₀H₁₂F₃NO₂ |

| Molecular Weight | 235.20 g/mol |

| SMILES | COC1=CC(=CC(=C1)C(C(F)(F)F)N)OC |

| InChI Key | CZDLNNOZLPYHOG-UHFFFAOYSA-N |

Historical Context in Fluorinated Amine Research

Fluorinated amines have been a focal point in organic chemistry since the mid-20th century, driven by the discovery of fluorine’s ability to modulate bioavailability and metabolic stability in pharmaceuticals. The introduction of trifluoromethyl groups into amine derivatives, such as 1-(3-chlorophenyl)-2,2,2-trifluoroethylamine , marked a paradigm shift in drug design, as these groups resisted oxidative degradation while enhancing lipophilicity. Early syntheses of trifluoroethylamines relied on nucleophilic substitution reactions using fluorinated precursors, but advances in catalytic fluorination in the 1990s enabled more efficient routes.

The specific integration of methoxy substituents into fluorinated amines emerged as a strategy to balance solubility and target affinity. For instance, 3,5-dimethoxyphenyl trifluoromethanesulfonate (a related compound) demonstrated the utility of methoxy groups in directing electrophilic aromatic substitution reactions, a principle later applied to amine synthesis. The development of this compound reflects this iterative innovation, combining fluorine’s metabolic advantages with methoxy-directed regioselectivity.

Significance in Modern Organic Chemistry

In contemporary research, this compound serves as a versatile building block for pharmaceuticals and agrochemicals. The trifluoroethylamine moiety is prized for its ability to improve pharmacokinetic profiles, as seen in antidepressants and antifungal agents. Meanwhile, the dimethoxyphenyl group facilitates π-π stacking interactions in catalyst design and supramolecular chemistry. For example, palladium-catalyzed coupling reactions employing similar methoxy-substituted aryl amines have yielded ligands with enhanced catalytic activity in cross-coupling reactions.

The compound’s structural features also make it a candidate for studying stereoelectronic effects. The –CF₃ group’s electronegativity alters the amine’s basicity, which can be quantified via pKa measurements, while the methoxy groups’ resonance effects influence reaction kinetics in nucleophilic aromatic substitutions. Recent studies on 3-(2,5-dimethylphenyl)-3'-trifluoromethylpropiophenone (a ketone analog) have highlighted the role of fluorine in stabilizing transition states during reduction reactions, a principle applicable to amine synthesis.

Properties

Molecular Formula |

C10H12F3NO2 |

|---|---|

Molecular Weight |

235.20 g/mol |

IUPAC Name |

1-(3,5-dimethoxyphenyl)-2,2,2-trifluoroethanamine |

InChI |

InChI=1S/C10H12F3NO2/c1-15-7-3-6(4-8(5-7)16-2)9(14)10(11,12)13/h3-5,9H,14H2,1-2H3 |

InChI Key |

CZDLNNOZLPYHOG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C(C(F)(F)F)N)OC |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 3,5-Dimethoxybenzaldehyde

This method involves condensation of 3,5-dimethoxybenzaldehyde with 2,2,2-trifluoroethylamine followed by reduction:

- Condensation : React 3,5-dimethoxybenzaldehyde with 2,2,2-trifluoroethylamine in the presence of a dehydrating agent (e.g., molecular sieves) to form an imine intermediate.

- Reduction : Use sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C) to reduce the imine to the amine.

Example Protocol :

Nucleophilic Substitution on Halogenated Intermediates

Aryl halides (e.g., 1-bromo-3,5-dimethoxybenzene) can undergo substitution with 2,2,2-trifluoroethylamine:

- Substitution : React 1-bromo-3,5-dimethoxybenzene with excess 2,2,2-trifluoroethylamine under catalytic CuI/L-proline conditions.

- Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate).

Key Data :

Gabriel Synthesis with Phthalimide Protection

This classical method avoids direct handling of volatile amines:

- Alkylation : React potassium phthalimide with 2,2,2-trifluoroethyl bromide to form N-(2,2,2-trifluoroethyl)phthalimide.

- Coupling : Perform Ullmann coupling with 1-iodo-3,5-dimethoxybenzene under Cu catalysis.

- Deprotection : Hydrazinolysis (hydrazine hydrate) to free the amine.

Advantages :

- Avoids side reactions during amination.

- Overall Yield : ~60% (based on similar phthalimide-based routes).

Advanced Catalytic Methods

Palladium-Catalyzed C–N Coupling

Buchwald-Hartwig amination enables direct coupling of 3,5-dimethoxyaniline with trifluoroethyl halides:

Outcome :

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics:

- Mix 3,5-dimethoxyphenylboronic acid with 2,2,2-trifluoroethylamine hydrochloride.

- Use Cu(OAc)2 and 4Å molecular sieves in DMF under microwave (150°C, 30 min).

Efficiency :

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 70–85 | Mild, room temperature | High selectivity | Requires aldehyde precursor |

| Nucleophilic Substitution | 65–75 | Cu catalysis, 80°C | Scalable | Halogenated starting material needed |

| Gabriel Synthesis | 60 | Phthalimide protection | Avoids amine volatility | Multi-step, lower yield |

| Buchwald-Hartwig | 55–65 | Pd catalysis, anhydrous | Direct C–N bond formation | Costly catalysts |

| Microwave-Assisted | 80 | Fast (30 min) | High efficiency | Specialized equipment required |

Critical Reaction Parameters

Solvent Effects

Temperature and Time

Catalyst Loading

- Pd catalysts : 5–10 mol% balances cost and activity.

- Cu systems : Require ligand (e.g., L-proline) for stability.

Challenges and Solutions

Steric Hindrance

The 3,5-dimethoxy groups hinder electrophilic substitution. Solution : Use bulky ligands (XantPhos) to stabilize transition states.

Fluorine Stability

Trifluoroethyl groups are sensitive to hydrolysis. Solution : Conduct reactions under anhydrous conditions.

Purification

- Column chromatography : Essential for removing regioisomers.

- Recrystallization : Use hexane/EtOAc for crystalline products.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols or amines.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.

Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), polar aprotic solvents.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Phenols, ethers.

Scientific Research Applications

Chemistry: 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It is used in the development of probes and markers for studying enzyme activities and receptor interactions.

Medicine: The compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders and cancer.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and coatings with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and metabolic processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The methoxy groups on the phenyl ring contribute to its binding affinity and selectivity towards specific receptors.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in aromatic substituents (e.g., methyl, chloro, ethoxy) or heterocyclic systems (e.g., thiophene). These variations significantly impact electronic effects, solubility, and reactivity:

Key Observations:

- Electronic Effects : Methoxy groups (electron-donating) increase aromatic ring reactivity toward electrophilic substitution compared to chloro (electron-withdrawing) or methyl groups .

- Solubility : The dimethoxy derivative likely exhibits higher aqueous solubility than methyl or chloro analogs due to polar ether linkages.

- Lipophilicity : Trifluoroethylamine derivatives generally show high logP values, but chloro substituents (e.g., 1-(3,5-dichlorophenyl)- analogs) may further enhance lipid solubility .

Biological Activity

1-(3,5-Dimethoxyphenyl)-2,2,2-trifluoroethylamine is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. The trifluoroethyl group enhances the lipophilicity of the molecule, facilitating its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound's structural formula can be represented as follows:

This structure combines a dimethoxyphenyl moiety with a trifluoroethylamine group, which is critical for its biological activity.

This compound exhibits various mechanisms of action that contribute to its biological effects:

- Receptor Interaction : The trifluoromethyl group may enhance binding affinity to specific receptors compared to non-fluorinated analogs.

- Enzyme Modulation : Preliminary studies suggest potential interactions with enzymes involved in key biochemical pathways, influencing processes such as neurotransmission and inflammation.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

- Antimicrobial Properties : Investigations have shown efficacy against a range of microbial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The compound has been explored for its ability to modulate inflammatory responses, which could be beneficial in conditions such as arthritis and other inflammatory diseases.

- Neuropharmacological Effects : Given its structural features, it is hypothesized that this compound may influence neurological pathways, making it a candidate for treating psychiatric disorders.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound. Below are key findings from notable research:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.